2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the hydroxybutan-2-yl group. The final step involves the formation of the (Z)-methylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxybutan-2-yl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The thioxo group can be reduced to a thiol or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutan-2-yl group can yield a ketone or carboxylic acid, while reduction of the thioxo group can produce a thiol or sulfide.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on various biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-[(1-hydroxybutan-2-yl)amino]propanoic acid: This compound shares the hydroxybutan-2-yl group but has a simpler structure.
4-hydroxy-2-quinolones: These compounds have a similar pyrimidinone core but lack the thiazolidinone moiety.
1,3,4-thiadiazoles: These compounds contain a thiazolidinone-like structure but differ in their overall framework.
Uniqueness
2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26N4O3S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-4-18(14-30)26-21-19(23(31)28-12-8-9-15(2)22(28)27-21)13-20-24(32)29(25(33)34-20)16(3)17-10-6-5-7-11-17/h5-13,16,18,26,30H,4,14H2,1-3H3/b20-13- |
InChI Key |
ZGSHKWQLBLCJLV-MOSHPQCFSA-N |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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